3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol is a fluorinated organic compound characterized by the presence of two fluoromethyl groups and a phenyl group attached to a cyclobutanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol typically involves the cycloaddition of fluorinated precursors. One common method is the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions. This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cyclobutanol product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of solvent-controlled synthesis and the use of fluorinated precursors can be scaled up for industrial applications, ensuring efficient and safe production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclobutanol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features and potential biological activity.
Wirkmechanismus
The mechanism of action of 3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,4-Bis(fluorodinitromethylfurazan-4-oxy)furazan
- 3,3-Bis(trifluoromethyl)cyclopropane
Uniqueness
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol is unique due to its cyclobutanol ring structure combined with fluoromethyl and phenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H14F2O |
---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3,3-bis(fluoromethyl)-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-8-11(9-14)6-12(15,7-11)10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI-Schlüssel |
CIROEPAPRGINFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=CC=C2)O)(CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.